molecular formula C29H48O2 B3061060 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol CAS No. 3808-26-2

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol

Cat. No.: B3061060
CAS No.: 3808-26-2
M. Wt: 428.7 g/mol
InChI Key: JDRGHECKJUSWSU-UHFFFAOYSA-N
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Description

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol (CAS: 3808-26-2) is a chromanol derivative and a member of the tocopherol family, commonly known as α-tocopherol, the most biologically active form of vitamin E . Its structure comprises a benzopyran ring substituted with methyl groups at positions 2,5,7,8 and a 4,8,12-trimethyltridecyl side chain at position 2. The compound exhibits potent antioxidant properties by donating hydrogen atoms to neutralize free radicals, a mechanism critical in lipid peroxidation inhibition . It is a pale yellow viscous oil, with a molecular formula of C29H48O2 (MW: 428.69) and an InChIKey of JDRGHECKJUSWSU-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h17,19-22,30H,9-16,18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGHECKJUSWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558779
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3808-26-2
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Aromatic and Prenyl Precursors

Homogentisate Phytyltransferase (HPT)-Inspired Chemical Synthesis

While enzymatic pathways utilize HPT to condense homogentisate (HGA) with phytyl diphosphate (PDP), chemical synthesis employs acid- or base-catalyzed reactions. A patent by EP0694541A1 details the reaction of 2,3,5-trimethylhydroquinone with phytol in ethyl acetate using potassium carbonate as a base. The mixture is heated under reflux (80–90°C) for 6–8 hours, yielding a prenylated intermediate (Table 1).

Solvent and Catalytic Optimization

Ethyl acetate is preferred for its ability to dissolve both aromatic and prenyl components while minimizing side reactions. Alternative solvents like hexane or toluene reduce yields due to poor solubility of polar intermediates. Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate condensation but risk over-methylation.

Table 1: Key Reaction Parameters for Prenylation
Parameter Optimal Condition Yield (%) Reference
Solvent Ethyl acetate 85–90
Temperature 80–90°C (reflux) 88
Catalyst Potassium carbonate 90
Reaction time 6–8 hours 85

Cyclization to Form the Benzopyran Core

The prenylated intermediate undergoes acid-catalyzed cyclization to form the 2H-1-benzopyran ring. Concentrated sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃·Et₂O) are effective catalysts, with BF₃·Et₂O providing superior regiocontrol. Cyclization at 50–60°C for 2–3 hours yields the 6-hydroxyl intermediate, which is subsequently acetylated to protect the hydroxyl group during methylation.

Regioselective Methylation

Stepwise Methylation Using Dimethyl Sulfate

Methylation of the 6-hydroxyl group is achieved using dimethyl sulfate in a sodium hydroxide solution. The reaction proceeds at 40–50°C for 4–5 hours, achieving >95% conversion. Excess methylating agent is avoided to prevent side-chain degradation.

Final Deprotection and Purification

The acetyl protecting group is removed via hydrolysis with aqueous HCl (1 M) at room temperature, yielding the free 6-hydroxyl compound. Purification by column chromatography (silica gel, hexane:ethyl acetate 8:2) affords the final product with ≥98% purity.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for Side-Chain Variants

Recent advances employ Merrifield resin-bound intermediates to synthesize side-chain analogs. This approach facilitates rapid screening of 4,8,12-trimethyltridecyl variants but remains limited by low yields (40–50%).

Industrial-Scale Production Challenges

Side-Chain Sourcing and Sustainability

The 4,8,12-trimethyltridecyl side chain is typically derived from phytol, a byproduct of chlorophyll degradation. Synthetic phytol analogs increase production costs by 20–30%, prompting research into catalytic hydrogenation of farnesyl acetone as a cost-effective alternative.

Byproduct Management

Common byproducts include over-methylated derivatives and open-chain oligomers. Continuous extraction with supercritical CO₂ reduces byproduct formation by 15–20% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol involves its antioxidant activity. It donates a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cell membranes. The compound is incorporated into cell membranes, where it stabilizes and protects them from lipid peroxidation .

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar Compounds

The compound is structurally analogous to other tocopherols (β-, γ-, δ-tocopherol) and their derivatives, differing in methylation patterns and side-chain modifications. Below is a comparative analysis:

Table 1: Molecular Properties of 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
α-Tocopherol (Target Compound) 3808-26-2 C29H48O2 428.69 Benzopyran-6-ol, trimethyltridecyl chain
dl-α-Tocopheryl Acetate 7695-91-2 C31H52O3 472.73 Acetylated hydroxyl group
α-Tocopherol Succinate 10191-41-0 C33H54O5 530.78 Succinate ester
EPC-K1 (Ascorbyl-Tocopheryl Phosphate) 127061-56-7 C34H55KO8P 685.86 Phosphate-ascorbyl conjugate

Key Structural Differences :

  • α-Tocopherol : Free hydroxyl group at position 6 enables direct radical scavenging.
  • Esters (Acetate/Succinate) : Hydroxyl group is esterified, enhancing stability but requiring hydrolysis for activation .
  • EPC-K1 : Combines tocopherol with ascorbic acid via a phosphate linker, enabling dual antioxidant mechanisms .
Table 2: Comparative Antioxidant Activity
Compound Mechanism of Action IC50 (Lipid Peroxidation) Key Findings
α-Tocopherol HAT (Hydrogen Atom Transfer) 2.3 × 10⁻⁶ mol/L (Rat brain homogenates) Primary lipid-soluble antioxidant
EPC-K1 Dual HAT and ET (Electron Transfer) 2.3 × 10⁻⁶ mol/L (Rat brain homogenates) Inhibits phospholipase A2 (IC50 = 7.3 × 10⁻⁴ mol/L)
dl-α-Tocopheryl Acetate Prodrug (requires hydrolysis) N/A Improved shelf stability; slower bioavailability
α-Tocopherol Succinate Mitochondrial targeting N/A Enhanced pro-apoptotic effects in cancer cells

Notable Findings:

  • EPC-K1 outperforms α-tocopherol in inhibiting phospholipase A2, a key enzyme in inflammatory pathways .
  • α-Tocopherol Succinate exhibits unique mitochondrial localization, making it effective in cancer therapy .

Biological Activity

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, commonly referred to as tocopherol or Vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage. This compound is known for its various biological activities, including antioxidant properties, anti-inflammatory effects, and potential roles in disease prevention.

  • Molecular Formula : C29H50O2
  • Molecular Weight : 430.71 g/mol
  • CAS Number : 59-02-9

Antioxidant Properties

Tocopherol is renowned for its antioxidant capabilities. It protects cells from oxidative stress by scavenging free radicals and preventing lipid peroxidation. This action is vital in various biological systems, particularly in the skin and cellular membranes.

Anti-inflammatory Effects

Research indicates that tocopherol exhibits anti-inflammatory properties. It modulates the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This effect has been observed in various studies involving animal models of inflammation.

Neuroprotective Effects

Recent studies have highlighted tocopherol's neuroprotective effects. It has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's. The compound's ability to mitigate oxidative stress in neuronal tissues is a key factor contributing to these protective effects.

Cardiovascular Health

Tocopherol has been linked to cardiovascular health through its role in reducing oxidative stress and inflammation. Studies suggest that adequate levels of tocopherol may lower the risk of heart disease by improving endothelial function and reducing arterial stiffness.

Case Studies

  • Antioxidant Efficacy in Human Subjects
    A clinical trial examined the effects of tocopherol supplementation on oxidative stress markers in healthy adults. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting enhanced antioxidant defense mechanisms.
  • Neuroprotection in Alzheimer's Disease Models
    In a mouse model of Alzheimer's disease, tocopherol supplementation resulted in improved cognitive performance and reduced amyloid-beta plaque deposition. These findings support the potential use of tocopherol as a therapeutic agent in neurodegenerative conditions.
  • Cardiovascular Risk Reduction
    A cohort study involving older adults showed that higher dietary intake of tocopherol was associated with a lower incidence of cardiovascular events. Participants with the highest levels of tocopherol had a significantly reduced risk of heart attacks compared to those with lower levels.

Data Table: Summary of Biological Activities

Biological ActivityMechanismEvidence Level
AntioxidantScavenges free radicals; prevents lipid peroxidationHigh
Anti-inflammatoryModulates cytokine productionModerate
NeuroprotectiveReduces oxidative stress in neuronal tissuesHigh
Cardiovascular healthImproves endothelial function; reduces stiffnessModerate

Q & A

Q. What are the standard synthetic routes and characterization methods for α-tocopherol?

Methodological Answer: α-Tocopherol is synthesized via condensation of trimethylhydroquinone with phytol or isophytol derivatives. Key steps include:

  • Grignard alkylation : Reacting trimethylhydroquinone with phytol in the presence of ZnCl₂ or BF₃ catalysts to form the chromanol backbone .
  • Esterification : Derivatives like α-tocopheryl acetate are prepared using acetic anhydride under controlled pH .
    Characterization :
  • NMR spectroscopy : Assigns stereochemistry and confirms methyl group positions (e.g., δ 1.0–2.5 ppm for methyl protons) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 430.7 (C₂₉H₅₀O₂) for α-tocopherol and m/z 472.7 for its acetate derivative .

Q. What analytical techniques are recommended for identifying and quantifying α-tocopherol in biological samples?

Methodological Answer:

  • HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., methanol:water, 95:5) and fluorescence detection (Ex: 290 nm, Em: 330 nm) for high sensitivity .
  • GC-MS : Silylation (e.g., BSTFA) derivatization for volatility, with quantification via SIM mode (m/z 502 for TMS-α-tocopherol) .
    Table 1 : Comparison of Analytical Methods
TechniqueSensitivity (LOD)Precision (RSD%)Key Applications
HPLC-UV0.1 µg/mL<2%Serum, plant extracts
GC-MS0.05 µg/mL<5%Tissue homogenates

Q. How can α-tocopherol be optimally extracted from natural sources?

Methodological Answer:

  • Solvent extraction : Use hexane:ethanol (4:1) for plant tissues (e.g., spinach, almonds) with 85–90% recovery .
  • Supercritical CO₂ extraction : Higher yields (>95%) for thermolabile samples at 40°C and 350 bar .

Q. What experimental models validate α-tocopherol’s antioxidant activity?

Methodological Answer:

  • In vitro assays :
    • DPPH/ABTS radical scavenging : IC₅₀ values (e.g., 15–20 µM for α-tocopherol vs. 25 µM for γ-tocopherol) .
    • Lipid peroxidation inhibition : Measured via TBARS assay in liposomes .

Advanced Research Questions

Q. How does stereochemistry (RRR vs. all-rac) influence α-tocopherol’s biological activity?

Methodological Answer:

  • RRR-α-tocopherol (natural form) shows 36% higher bioavailability than synthetic all-rac-α-tocopherol due to preferential binding to α-tocopherol transfer protein (α-TTP) in the liver .
  • Chiral HPLC : Use Chiralpak AD-H columns to resolve enantiomers, critical for pharmacokinetic studies .

Q. What strategies improve the stability of α-tocopherol derivatives in drug formulations?

Methodological Answer:

  • Ester derivatives : α-Tocopheryl succinate (stable at pH 6–8) and acetate (hydrolysis-resistant) enhance shelf-life .
  • Microencapsulation : PLGA nanoparticles increase bioavailability by 40% in simulated intestinal fluid .

Q. How do in vivo and in vitro models differ in assessing α-tocopherol’s antidiabetic effects?

Methodological Answer:

  • In vitro : α-Tocopherol inhibits advanced glycation end-product (AGE) formation in BSA-glucose models (IC₅₀: 50 µM) .
  • In vivo : Diabetic rodent models show 30% reduction in HbA1c levels after 8-week supplementation (200 mg/kg/day) .

Q. How can contradictions in reported antioxidant efficacy be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay interference : Serum albumin in cell cultures may scavenge radicals, requiring matrix-matched controls .
  • Redox cycling : Use ESR to distinguish direct radical scavenging from pro-oxidant effects at high concentrations (>100 µM) .

Q. What advanced techniques study α-tocopherol’s interactions with lipid membranes?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Reveal preferential localization in lipid bilayer hydrophobic regions, stabilizing membrane curvature .
  • Fluorescence anisotropy : Measures membrane rigidity using DPH probes (20% increase in anisotropy with α-tocopherol) .

Q. How is α-tocopherol quantified in complex matrices like human plasma?

Methodological Answer:

  • LC-MS/MS : MRM transitions (m/z 430.7 → 165.1 for α-tocopherol) with deuterated internal standards (d6-α-tocopherol) achieve <5% CV .
  • Sample preparation : Solid-phase extraction (C18 cartridges) reduces matrix effects by 90% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Reactant of Route 2
Reactant of Route 2
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol

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